2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
This compound is a bis-thiadiazole derivative featuring a 1,3,4-thiadiazole ring linked via a sulfanylacetamide bridge to a 3-phenyl-1,2,4-thiadiazole moiety. Its unique structure combines two distinct heterocyclic systems, which may enhance electronic interactions and biological activity.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS3/c1-8-16-17-13(21-8)20-7-10(19)14-12-15-11(18-22-12)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDGODQWRFRGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 3-phenyl-1,2,4-thiadiazol-5-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole rings, potentially converting them into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The structure of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide allows it to inhibit various cancer cell lines through several mechanisms:
- Cytotoxicity :
- Mechanism of Action :
- Structure–Activity Relationship (SAR) :
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit antimicrobial properties. The presence of sulfur in the structure enhances interactions with microbial enzymes and cellular components, leading to effective inhibition of bacterial growth. Compounds similar to this compound have been tested against various pathogens with promising results.
Anti-inflammatory Properties
Thiadiazole derivatives are also being explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases. Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Several case studies have documented the efficacy of thiadiazole compounds:
-
Study on MCF-7 Cell Line :
- A derivative exhibited an IC50 value of 0.28 μg/mL against the MCF-7 breast cancer cell line, indicating potent cytotoxicity.
- In Vivo Studies :
-
Synergistic Effects :
- Combining thiadiazole derivatives with existing chemotherapeutics has shown enhanced efficacy and reduced side effects in preclinical trials.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Comparison
The target compound’s dual-thiadiazole architecture distinguishes it from mono-thiadiazole derivatives. Key structural analogs include:
- Compound 5f (): 2-(Methylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with a phenoxy substituent. It lacks the second thiadiazole ring, reducing molecular rigidity .
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): A triazole-thiadiazole hybrid with enhanced enzyme interaction due to extended conjugation .
- iCRT3 () : An oxazole-based acetamide derivative acting as a Wnt/β-catenin inhibitor, illustrating how heterocycle substitution (oxazole vs. thiadiazole) alters biological targeting .
Table 1: Structural Features of Key Analogs
Biological Activity
The compound 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a novel thiadiazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.
Synthesis of the Compound
The synthesis of thiadiazole derivatives typically involves the reaction of 2-amino thiadiazole with various acylating agents. In this case, the target compound was synthesized through the acetylation of 5-methyl-1,3,4-thiadiazole followed by a reaction with a phenyl-containing acetamide. Characterization techniques such as NMR and IR spectroscopy confirmed the structure and purity of the synthesized compound .
Biological Activity
The biological activity of this compound has been evaluated across several studies:
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for related thiadiazole compounds have been reported to be lower than those for standard antibiotics like streptomycin and fluconazole .
| Compound Type | MIC (μg/mL) | Target Organism |
|---|---|---|
| Thiadiazole Derivative | 32.6 | E. coli |
| Thiadiazole Derivative | 47.5 | S. aureus |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines (HT-29, A431, PC3) with significant induction of apoptosis in A431 cells. This was evidenced by the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting that similar mechanisms may be at play for our compound .
Antidepressant Effects
In behavioral studies using the tail suspension test (TST), certain thiadiazole derivatives exhibited significant antidepressant-like effects comparable to fluoxetine. The results indicated a decrease in immobility time in treated mice, suggesting potential applications in treating mood disorders .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were tested for their antimicrobial efficacy against various pathogens. The results showed promising activity against E. coli and S. aureus, indicating that modifications to the thiadiazole ring can enhance antimicrobial potency .
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on human cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly increased cytotoxicity and induced apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization and alkylation. For example, thiosemicarbazides are cyclized with carbon disulfide to form the 1,3,4-thiadiazole core, followed by alkylation with bromoacetamide derivatives. Solvent choice (e.g., DMSO or dioxane), temperature (e.g., 90°C for cyclization), and catalysts (e.g., triethylamine) critically affect yields. Parallel purification via column chromatography or recrystallization from ethanol-DMF mixtures is recommended .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectral and chromatographic methods:
- 1H NMR : Verify substituent integration (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 7.2–7.8 ppm).
- IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring vibrations.
- TLC/HPLC : Assess purity (>95% by TLC with ethyl acetate/hexane eluent).
- Elemental analysis : Validate empirical formula (C, H, N, S content) .
Q. How can researchers design initial in vitro bioactivity screens for this compound?
- Methodological Answer : Prioritize assays aligned with thiadiazole derivatives’ known activities:
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Antimicrobial : Broth microdilution for MIC against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, acetylcholinesterase). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite:
- Protein preparation : Retrieve target structures (e.g., EGFR, tubulin) from PDB; optimize hydrogen bonding networks.
- Grid setup : Focus on active sites (e.g., ATP-binding pocket for kinases).
- Validation : Compare docking scores with known inhibitors and validate via MD simulations (e.g., 100 ns GROMACS runs) to assess binding stability .
Q. How can solubility limitations of this compound be addressed in pharmacological studies?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility (e.g., via reaction with HCl/NaOH) .
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v to minimize cytotoxicity).
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) .
Q. What approaches are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., halogens at the phenyl ring, methyl groups on thiadiazole).
- Bioisosteric replacement : Replace sulfanyl groups with selenyl or ether linkages.
- Pharmacophore mapping : Use MOE or Discovery Studio to correlate substituent electronegativity/logP with activity .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with literature analogs (e.g., 1,3,4-thiadiazole derivatives in PubChem).
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., Cambridge Structural Database reference codes: THDIAZ01).
- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
Q. What are the critical considerations for scaling up synthesis without compromising yield?
- Methodological Answer :
- Reactor setup : Use jacketed reactors with precise temperature control (±2°C).
- Catalyst recycling : Optimize triethylamine recovery via distillation.
- Process analytics : Implement inline FTIR to monitor reaction progression.
- Safety : Mitigate exothermic risks during thiadiazole ring formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
